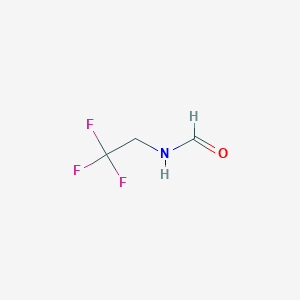

N-(2,2,2-Trifluoroethyl)formamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H4F3NO |

|---|---|

Molecular Weight |

127.07 g/mol |

IUPAC Name |

N-(2,2,2-trifluoroethyl)formamide |

InChI |

InChI=1S/C3H4F3NO/c4-3(5,6)1-7-2-8/h2H,1H2,(H,7,8) |

InChI Key |

VRMVPBDYTFYKKL-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)NC=O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation

Investigation of N-Formylation Pathways for the Synthesis of N-(2,2,2-Trifluoroethyl)formamide

The core of synthesizing this compound lies in the effective formylation of 2,2,2-Trifluoroethylamine (B1214592). This process introduces a formyl group (-CHO) onto the nitrogen atom of the amine. Researchers have explored both direct formylation methods using specific reagents and catalytic approaches to facilitate this conversion.

Direct Formylation of 2,2,2-Trifluoroethylamine with Formylating Reagents

2,2,2-Trifluoroethyl formate (B1220265) (TFEF) has emerged as a highly effective and versatile reagent for the formylation of amines, including the synthesis of this compound. enamine.netorganic-chemistry.orgnih.gov Developed by researchers at Abbott Laboratories, TFEF offers high yields of the formylated product and is particularly useful in synthesizing complex molecules like matrix metalloproteinase inhibitors. organic-chemistry.org

The reaction with TFEF is often chemoselective, meaning it can preferentially formylate an amine group even in the presence of other reactive functional groups like a primary alcohol. organic-chemistry.org While the reaction can be performed under various conditions, heating is often required to achieve rapid and complete formylation. organic-chemistry.org TFEF itself is prepared from formic acid and 2,2,2-trifluoroethanol (B45653) and is stable for long-term storage. organic-chemistry.org Its reactivity is attributed to the electron-withdrawing nature of the trifluoroethyl group, making the formyl group more susceptible to nucleophilic attack by the amine. This increased reactivity allows for shorter reaction times compared to other simple alkyl formates, which can minimize side reactions like the disproportionation of N-hydroxylamines. acs.org

Table 1: Formylation of Various Substrates using TFEF This table showcases the versatility of TFEF in formylating a range of amines and other functional groups, highlighting its utility in organic synthesis.

| Entry | Substrate | Product | Yield (%) |

| 1 | Aniline | Formanilide | 95 |

| 2 | Benzylamine | N-Benzylformamide | 98 |

| 3 | N-Hydroxypiperidine | 1-Formyloxypiperidine | 92 |

| 4 | Serine benzyl (B1604629) ester | N-(Formyl)serine benzyl ester | >90 |

| 5 | Phenylalanine ethyl ester | N-(Formyl)phenylalanine ethyl ester | ~90 |

Data sourced from various formylation studies using TFEF.

Beyond TFEF, a variety of other reagents have been successfully employed for the N-formylation of amines. The choice among these often depends on factors like cost, availability, and the specific requirements of the reaction, such as mildness of conditions and functional group tolerance. researchgate.netnih.gov

Commonly used formylating agents include:

Formic acid: As the simplest carboxylic acid, it is an economical and readily available formylating agent. researchgate.net Reactions with formic acid can often be carried out under solvent-free conditions, enhancing their green credentials. researchgate.netacs.org The reaction typically involves heating the amine with formic acid. nih.gov

Activated Formic Esters: Besides TFEF, other activated esters like phenyl formate and pentafluorophenyl formate have been used. acs.orgacs.org These reagents often exhibit enhanced reactivity compared to simple alkyl formates.

Ammonium formate: This reagent can serve as both the formyl source and the nitrogen source in certain reductive amination reactions leading to formamides. researchgate.net

Acetic Formic Anhydride (B1165640): Generated in situ from formic acid and acetic anhydride, this is a powerful formylating agent that often leads to high yields in short reaction times. nih.gov

Carbon Dioxide: In a sustainable approach, carbon dioxide can be used as a C1 source for formylation in the presence of a reducing agent like sodium borohydride. nih.gov This method is attractive due to the abundance and low cost of CO2. nih.gov

The selection of the formylating agent can significantly impact the reaction outcome, and optimization is often necessary to achieve the desired product in high yield and purity.

Catalytic Systems and Optimized Reaction Conditions for N-Formylation

To improve the efficiency and sustainability of N-formylation reactions, various catalytic systems have been developed. These catalysts can be broadly categorized as homogeneous or heterogeneous, each with its own set of advantages and limitations. The primary goal of using a catalyst is to lower the activation energy of the reaction, allowing it to proceed under milder conditions, often with higher selectivity and yields. rsc.org

Homogeneous catalysts are soluble in the reaction medium, leading to high activity and selectivity due to the accessibility of the active sites. unibo.it For N-formylation, various molecular catalysts have been explored. For instance, ruthenium-based complexes have been shown to effectively catalyze the hydrogenation of carbon dioxide to methanol (B129727), a process that involves formyl intermediates. rsc.org While not a direct N-formylation, this demonstrates the potential of homogeneous catalysts to activate C1 sources.

In the context of N-formylation of amines, homogeneous systems often involve metal/bromide catalysts (e.g., Co/Mn/Zr/Br) for the oxidation of precursors to formamides. unibo.it Brønsted acids have also been employed, where their strength can be crucial for achieving high turnover and enantioselectivity, particularly in asymmetric reductions leading to chiral amines. mpg.de The development of novel chiral C–H acids as catalysts also represents a promising frontier in this area. mpg.de

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas-phase reaction. researchgate.net This offers significant advantages in terms of catalyst separation and reusability, which are crucial for industrial applications. rsc.org For the N-formylation of amines, several types of solid catalysts have proven effective.

Zeolites: These are crystalline aluminosilicates with well-defined microporous structures and acidic properties. Zeolites like HEU and Zeolite A have been used as efficient and reusable catalysts for the N-formylation of amines with formic acid, often under solvent-free conditions at room temperature. medcraveonline.commedcraveonline.com The acidic sites within the zeolite framework are believed to activate the formylating agent.

Zinc Oxide (ZnO): ZnO, particularly in nanoparticle form, has emerged as an inexpensive, non-toxic, and efficient catalyst for the N-formylation of amines with formic acid under solvent-free conditions. researchgate.netacs.orgniscpr.res.intandfonline.com The reaction proceeds with high chemoselectivity, preferentially formylating primary amines over secondary amines and avoiding O-formylation of hydroxyl groups. nih.gov The catalyst can be easily recovered by filtration and reused multiple times without significant loss of activity. acs.orgtandfonline.com

Cerium Oxide (CeO₂): Nanocrystalline cerium oxide has also been utilized as a catalyst in formylation reactions. nih.govmdpi.com Its catalytic activity is often attributed to the presence of surface oxygen vacancies and the redox couple of Ce⁴⁺/Ce³⁺, which can facilitate the reaction. scielo.org.mxmdpi.com The properties of ceria catalysts, such as surface area and morphology, can be tailored through different synthesis methods to optimize their catalytic performance. nih.govscielo.org.mx

Table 2: Comparison of Catalytic Systems for N-Formylation This table provides a comparative overview of different catalytic approaches for N-formylation, highlighting their typical reaction conditions and key advantages.

| Catalyst Type | Example | Formylating Agent | Typical Conditions | Key Advantages |

| Homogeneous | Ruthenium-Triphos Complex | Carbon Dioxide & H₂ | High pressure/temperature | High activity and selectivity |

| Heterogeneous | Zeolite (HEU) | Formic Acid | Room temp, solvent-free | Reusable, mild conditions |

| Heterogeneous | Zinc Oxide (ZnO) | Formic Acid | 70°C, solvent-free | Inexpensive, reusable, high chemoselectivity |

| Heterogeneous | Cerium Oxide (CeO₂) | Formic Acid | High temperature | Thermally stable, redox activity |

Data compiled from various studies on catalytic N-formylation.

Advancements in Solvent-Free and Green Chemistry Protocols

The pursuit of environmentally sustainable chemical manufacturing has led to significant advancements in solvent-free and green chemistry protocols applicable to the synthesis of this compound. These methods aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

A primary green approach involves the N-formylation of amines under solvent-free conditions. researchgate.net Various catalytic systems have been developed to facilitate this transformation at room or elevated temperatures, often with high yields and selectivity. researchgate.net Catalysts such as copper complexes and nanocatalysts have demonstrated high activity and reusability for up to ten cycles with only a small mole percentage required. researchgate.net While many studies focus on a broad range of amines, these protocols are directly applicable to the formylation of 2,2,2-trifluoroethylamine. The use of CO2 as a carbon source with H2 for the N-formylation of amines also represents a significant green chemistry approach, catalyzed by systems like Cu(OAc)2–DMAP, which shows excellent selectivity for the formylation reaction without affecting other functional groups. rsc.org

Another key aspect of green chemistry in this context is the choice of solvent when one is necessary. 2,2,2-Trifluoroethanol (TFE), a precursor to the trifluoroethyl group, is itself considered a green solvent due to its unique properties, including high ionizing power and strong hydrogen-bond-donating ability, which can promote reactions efficiently. researchgate.net Its use can facilitate reactions and simplify workup procedures, aligning with the principles of sustainable chemistry. researchgate.net

Table 1: Catalytic Systems for N-Formylation under Green Conditions

| Catalyst System | Formyl Source | Conditions | Key Advantages |

|---|---|---|---|

| Cu(II) complex of 2-(2-(dicyanomethylene)hydrazinyl) benzoic acid | Arylhydrazones of malononitrile | Solvent-free, room temperature | High activity, applicable to various amines. researchgate.net |

| Nanocatalyst | Formic Acid | Solvent-free, 70°C | Reusable for 10 cycles, low catalyst loading (2 mol%). researchgate.net |

| Cu(OAc)₂–DMAP | CO₂ and H₂ | - | Excellent selectivity for N-formylation, does not hydrogenate unsaturated groups. rsc.org |

| Organophosphoric acid | N,N-dimethylformamide (DMF) | - | Transamidation approach, moderate to excellent yields. researchgate.net |

Alternative Synthetic Routes to this compound and Analogous Trifluoroethyl Amides

Beyond direct formylation, several alternative strategies exist for synthesizing the target compound and its structural relatives.

Nucleophilic substitution is a cornerstone of organic synthesis and provides multiple pathways to this compound. The reaction typically involves an electron-pair donor (nucleophile) and an acceptor (electrophile) with a leaving group. organic-chemistry.org

One of the most direct and efficient methods involves the use of 2,2,2-trifluoroethyl formate (TFEF) as a formylating agent. organic-chemistry.orgnih.gov In this reaction, 2,2,2-trifluoroethylamine acts as the nucleophile, attacking the carbonyl carbon of TFEF. This process yields the desired this compound and releases 2,2,2-trifluoroethanol as a byproduct. The reaction is versatile, applicable to a wide range of amines, and can be driven to completion, often by heating. organic-chemistry.orgnih.gov

An alternative approach involves reversing the roles of the functional groups. Here, a 2,2,2-trifluoroethyl halide (e.g., iodide, bromide, or chloride) serves as the electrophile, which is attacked by a nucleophile containing the formamide (B127407) moiety. researchgate.net Research has shown that 2,2,2-trifluoroethyl halides can react with carbanions and other nucleophiles, such as thiolate ions, via a radical nucleophilic substitution (S(RN)1) mechanism. researchgate.net This chain reaction is often initiated by light and can be suppressed by radical inhibitors, confirming the mechanism. researchgate.net

Furthermore, standard amide bond formation techniques using coupling reagents are applicable. A carboxylic acid (formic acid) can be activated by reagents like N,N'-carbonyldiimidazole, which then reacts with 2,2,2-trifluoroethylamine to form the amide bond. google.com This method is efficient as the coupling reagent can also act as a base to neutralize the amine salt. google.com

Table 2: Comparison of Nucleophilic Substitution Routes to Trifluoroethyl Amides

| Precursor 1 (Nucleophile) | Precursor 2 (Electrophile/Formyl Source) | Mechanism Type | Key Features |

|---|---|---|---|

| 2,2,2-Trifluoroethylamine | 2,2,2-Trifluoroethyl formate (TFEF) | Acyl Substitution | High-yielding, versatile reagent, byproduct is 2,2,2-trifluoroethanol. organic-chemistry.orgnih.gov |

| Formamide anion (or equivalent) | 2,2,2-Trifluoroethyl halide | S(RN)1 | Radical chain mechanism, suitable for halide precursors. researchgate.net |

| 2,2,2-Trifluoroethylamine | Formic Acid + Coupling Reagent (e.g., CDI) | Acyl Substitution | Standard peptide coupling conditions, efficient. google.com |

| Trifluoromethylphenyl amines | Acyl Chlorides / Anhydrides | Acyl Substitution | General method for producing trifluoromethyl-containing amides. researchgate.net |

Synthesizing this compound can also be achieved by modifying existing amide-containing structures. These methods involve the derivatization of precursor molecules to introduce the required trifluoroethyl or formyl group.

One innovative strategy involves the synthesis of N-trifluoromethyl amides from carboxylic acid derivatives via isothiocyanate intermediates. escholarship.org In this process, an isothiocyanate is treated with silver fluoride (B91410) to generate a reactive N-trifluoromethyl amine equivalent, which is then acylated by an acyl halide or ester. escholarship.orgresearchgate.net While this method yields N-trifluoromethyl amides rather than N-trifluoroethyl amides, the underlying principle of building the fluorinated amine functionality from a different precursor highlights a powerful derivatization strategy.

A more traditional approach involves the derivatization of a primary or secondary amine with an appropriate acylating agent. For instance, chiral amines can be derivatized using N-trifluoroacetylproline anhydride. nih.gov This reaction, leading to the formation of a new amide bond, demonstrates the principle of using an activated acid derivative (an anhydride) to acylate an amine, a concept directly applicable to the formylation of 2,2,2-trifluoroethylamine using a mixed anhydride of formic acid.

Mechanistic Studies of Formylation Reactions Yielding this compound

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. The formylation of 2,2,2-trifluoroethylamine has been analyzed through the lens of related, well-studied reactions.

The formylation of an amine typically proceeds via the nucleophilic attack of the amine on an activated carbonyl group. When a reagent like trichlorotriazine (B8581814) (TCT) is used to activate formic acid in the presence of a formamide catalyst (e.g., N-formylpyrrolidine), the key intermediate is a carboxylic acid chloride. nih.gov This highly electrophilic intermediate is then readily attacked by the amine.

A plausible mechanism for the synthesis of N-aryl formamides using triflic anhydride (Tf₂O) as an activator for formic acid involves several steps. First, a base like triethylamine (B128534) deprotonates formic acid. The resulting formate anion then attacks the triflic anhydride to form a mixed formic trifluoromethanesulfonic anhydride. This activated intermediate is then attacked by the amine nucleophile, displacing the triflate leaving group to form the final formamide product.

In formamide-catalyzed nucleophilic substitutions, alkoxyiminium species have been identified as key intermediates. researchgate.net When an alcohol is the substrate, it reacts with an activating agent and the formamide catalyst to form this intermediate, which is then attacked by the nucleophile. A similar Vilsmeier-Haack type intermediate (an N-formyliminium halide) is likely formed when activating formic acid with reagents like thionyl chloride or oxalyl chloride, creating a highly potent electrophile for the subsequent reaction with 2,2,2-trifluoroethylamine.

Direct experimental kinetic data and transition state analysis for the synthesis of this compound are not extensively documented in the literature. However, computational and experimental studies on simpler, related molecules like formamide provide significant insight into the energetics and stability of the amide bond.

Density functional theory (DFT) calculations on formamide and its tautomer, formamidic acid, have been used to determine their relative energies, optimized geometries, and the structures of the transition states connecting them. researchgate.net These studies show that formamide is significantly more stable than its tautomers. The transition states for tautomerization have specific geometries and energy barriers that must be overcome, providing a model for the electronic behavior of the N-C=O system in more complex amides. researchgate.net

Experimental studies on the hydrolysis of formamide have determined the activation parameters for both acid- and base-catalyzed reactions. researchgate.net For the base-catalyzed hydrolysis, the enthalpy of activation (ΔH‡) was found to be 17.9 ± 0.2 kcal mol⁻¹, and the entropy of activation (ΔS‡) was -11.1 ± 0.5 cal mol⁻¹ K⁻¹. researchgate.net These values provide quantitative measures of the energy barrier and the degree of order in the transition state for the cleavage of the amide bond, a process that is the reverse of amide formation. Such kinetic parameters are fundamental to understanding the stability and reactivity of the formamide functional group within the target molecule. researchgate.net

Table 3: Activation and Thermodynamic Parameters for Formamide Reactions (Model System)

| Reaction | Parameter | Value | Significance |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | Enthalpy of Activation (ΔH‡) | 17.9 ± 0.2 kcal mol⁻¹ | Energy barrier for the rate-limiting step of amide cleavage. researchgate.net |

| Base-Catalyzed Hydrolysis | Entropy of Activation (ΔS‡) | -11.1 ± 0.5 cal mol⁻¹ K⁻¹ | Indicates an increase in order in the transition state. researchgate.net |

| Acid-Catalyzed Hydrolysis | Enthalpy of Activation (ΔH‡) | 17.0 ± 0.4 kcal mol⁻¹ | Energy barrier for acid-mediated amide cleavage. researchgate.net |

| Acid-Catalyzed Hydrolysis | Entropy of Activation (ΔS‡) | -18.8 ± 1.3 cal mol⁻¹ K⁻¹ | Indicates a more ordered transition state compared to base catalysis. researchgate.net |

| Tautomerism (Formamide to Formamidic Acid) | Gibbs Free Energy (ΔG) | Positive (59 to 114 kJ mol⁻¹) | Confirms the high stability of the amide form over its tautomer. researchgate.net |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of N-(2,2,2-Trifluoroethyl)formamide by providing detailed information about the chemical environment of its constituent atoms. nih.gov

Proton (¹H) NMR Spectral Analysis for Amide and Trifluoroethyl Protons

In the ¹H NMR spectrum of this compound, the proton signals corresponding to the amide (CHO and NH) and the trifluoroethyl group (CH₂) appear at distinct chemical shifts. The formyl proton (CHO) typically resonates downfield. The methylene (B1212753) protons (CH₂) of the trifluoroethyl group are observed as a quartet due to coupling with the three adjacent fluorine atoms. The amide proton (NH) signal is also present, and its chemical shift can be influenced by solvent and concentration.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| CHO | ~8.1 | Singlet | N/A |

| NH | Variable | Broad Singlet | N/A |

| CH₂ | ~3.9 | Quartet | ~9 Hz |

Table 1: Representative ¹H NMR spectral data for this compound.

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. udel.edu The carbonyl carbon (C=O) of the formamide (B127407) group is characteristically found at a downfield chemical shift, typically in the range of 160-170 ppm. pressbooks.pub The carbon of the trifluoromethyl group (CF₃) appears as a quartet due to one-bond coupling with the three fluorine atoms. The methylene carbon (CH₂) is also observed, with its chemical shift influenced by the adjacent nitrogen and trifluoromethyl group. researchgate.net

| Carbon | Chemical Shift (ppm) | Multiplicity |

| C=O | ~163 | Singlet |

| CF₃ | ~124 | Quartet |

| CH₂ | ~40 | Quartet |

Table 2: Representative ¹³C NMR spectral data for this compound.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum displays a single signal for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. This signal typically appears as a triplet due to coupling with the adjacent methylene (CH₂) protons. The chemical shift of the CF₃ group is a key identifier for this moiety. spectrabase.com The high natural abundance and sensitivity of the ¹⁹F nucleus make this a powerful tool for purity assessment and quantification. nih.gov

| Fluorine Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| CF₃ | ~-74 | Triplet | ~9 Hz |

Table 3: Representative ¹⁹F NMR spectral data for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity between atoms within the this compound molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show a correlation between the amide proton (NH) and the methylene protons (CH₂), and between the methylene protons and the formyl proton (CHO) if there is any long-range coupling, confirming the N-CH₂-CHO connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. For this compound, an HSQC spectrum would show a cross-peak between the methylene protons (CH₂) and the methylene carbon (CH₂), as well as a correlation between the formyl proton (CHO) and the carbonyl carbon (C=O).

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound would include:

The formyl proton (CHO) to the methylene carbon (CH₂).

The methylene protons (CH₂) to the carbonyl carbon (C=O).

The methylene protons (CH₂) to the trifluoromethyl carbon (CF₃).

These 2D NMR techniques collectively provide unambiguous evidence for the complete structural assignment of the molecule. youtube.comyoutube.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. researchgate.net The key absorptions in the FT-IR spectrum include:

N-H Stretching : A prominent band in the region of 3300-3100 cm⁻¹, characteristic of the amide N-H bond.

C=O Stretching : A strong absorption band, typically around 1670-1650 cm⁻¹, corresponding to the carbonyl group of the amide (Amide I band).

N-H Bending : The Amide II band, which involves N-H bending and C-N stretching, appears around 1550-1520 cm⁻¹.

C-F Stretching : Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the region of 1300-1100 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3100 |

| C=O | Stretching (Amide I) | 1670 - 1650 |

| N-H | Bending (Amide II) | 1550 - 1520 |

| C-F | Stretching | 1300 - 1100 |

Table 4: Characteristic FT-IR absorption bands for this compound.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and information about the fragmentation pattern of this compound, further confirming its structure. nih.gov The molecular formula of this compound is C₃H₄F₃NO, which corresponds to a monoisotopic mass of approximately 127.0245 Da. nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 127. Subsequent fragmentation would likely involve the loss of the formyl group (CHO), the trifluoromethyl group (CF₃), or other characteristic cleavages of the amide and ethyl linkages. Analysis of these fragment ions allows for the verification of the different structural components of the molecule.

| Ion | m/z (approximate) | Identity |

| [C₃H₄F₃NO]⁺ | 127 | Molecular Ion |

| [C₂H₄F₃N]⁺ | 98 | [M - CHO]⁺ |

| [C₂H₄NO]⁺ | 58 | [M - CF₃]⁺ |

Table 5: Expected major fragments in the mass spectrum of this compound.

X-ray Diffraction for Crystalline Solid-State Structural Elucidation

The crystal structure of this compound has been determined by X-ray diffraction, and the crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 131748. nih.gov The study was published in Acta Crystallographica Section C: Crystal Structure Communications. mcmaster.cascispace.com

The key crystallographic parameters for this compound are summarized in the table below. These parameters define the unit cell of the crystal and the symmetry of the atomic arrangement.

| Crystallographic Parameter | Value |

| Chemical Formula | C₃H₄F₃NO |

| Formula Weight | 127.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.456(2) |

| b (Å) | 7.969(2) |

| c (Å) | 7.823(2) |

| α (°) | 90 |

| β (°) | 100.99(3) |

| γ (°) | 90 |

| Volume (ų) | 516.9(2) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.633 |

| Temperature (K) | 293 |

Data sourced from CCDC 131748. nih.gov

The data reveals a monoclinic crystal system with the space group P2₁/c. The unit cell dimensions and angles describe the fundamental repeating unit of the crystal lattice. The presence of four molecules (Z=4) within the unit cell indicates the packing arrangement of the this compound molecules in the solid state. The crystal structure is characterized by intermolecular hydrogen bonding between the amide proton (N-H) and the carbonyl oxygen (C=O) of adjacent molecules, forming chains or more complex networks. This hydrogen bonding plays a significant role in the stability and physical properties of the crystalline material.

Advanced Spectroscopic Techniques for Enhanced Structural Insights (e.g., Raman Spectroscopy)

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule. It is a powerful tool for chemical identification and for probing molecular structure, conformation, and intermolecular interactions. While a dedicated Raman spectroscopic study specifically for this compound is not extensively reported in the reviewed literature, the principles of Raman spectroscopy and studies on related amide compounds allow for a projection of its utility in characterizing this molecule.

For this compound, key vibrational modes that would be observable in a Raman spectrum include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹. The position and shape of this band can provide information about hydrogen bonding.

C-H stretching: Arising from the methylene (-CH₂-) and formyl (-CHO) groups, these vibrations are expected in the 2800-3000 cm⁻¹ region.

C=O stretching (Amide I band): This is a very characteristic and intense band for amides, usually found between 1650 and 1700 cm⁻¹. Its frequency is sensitive to the local environment, including hydrogen bonding.

N-H bending (Amide II band): This mode, appearing around 1550-1620 cm⁻¹, is a coupled vibration of N-H bending and C-N stretching.

C-N stretching: This vibration contributes to several bands, including the Amide II and Amide III bands.

C-F stretching: The trifluoromethyl group (-CF₃) will exhibit strong, characteristic stretching vibrations, typically in the range of 1000-1200 cm⁻¹.

Skeletal vibrations: The lower frequency region of the Raman spectrum (below 1000 cm⁻¹) contains information about the bending and torsional modes of the molecular skeleton.

Studies on similar molecules, such as formamide, have utilized Raman spectroscopy to investigate molecular clustering and hydrogen bond formation in the liquid phase. tandfonline.comtandfonline.com Theoretical calculations can also be employed to predict the Raman spectra of this compound, which can then be compared with experimental data to confirm structural assignments. arxiv.org The sensitivity of Raman scattering to the molecular environment makes it a valuable technique for studying conformational changes and intermolecular interactions in both the solid and liquid states of this compound.

Computational Modeling and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and conformational landscape of molecules like N-(2,2,2-Trifluoroethyl)formamide. These calculations can determine the relative energies of different conformers, which arise from rotation around single bonds.

For amides, the most significant conformational isomerism is typically associated with the amide C-N bond, resulting in cis and trans conformers. Further conformational diversity arises from rotation around other single bonds, such as the N-C and C-C bonds of the ethyl group. In a related molecule, N-ethylformamide, computational studies have identified multiple stable conformers. nih.gov A similar approach for this compound would involve a systematic scan of the potential energy surface by rotating the relevant dihedral angles to locate all energy minima.

The relative energies of these conformers can be calculated with high accuracy using DFT methods, such as B3LYP, in conjunction with a suitable basis set like aug-cc-pVTZ. acs.org For N-ethylformamide, the energy difference between conformers can be on the order of a few kilocalories per mole. researchgate.net The trifluoromethyl group in this compound is expected to significantly influence the conformational preferences due to its steric bulk and electronic effects.

Table 1: Illustrative Conformational Analysis of an Amide (based on N-ethylformamide data)

Note: This table is illustrative and based on typical energy differences found in related formamides. A specific study on this compound would be needed to generate precise data.

Computational Modeling of Reaction Pathways and Energetic Profiles

Computational modeling is instrumental in mapping out the reaction pathways and determining the energetic profiles of chemical reactions involving this compound. For instance, the formylation of 2,2,2-trifluoroethylamine (B1214592) with a suitable formylating agent is a likely synthetic route. DFT calculations can be employed to model the transition states and intermediates along this reaction coordinate.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

DFT calculations are widely used for the prediction of various spectroscopic properties with a high degree of accuracy. mdpi.com This is particularly valuable for confirming the structure of newly synthesized compounds or for interpreting complex experimental spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a common approach within DFT to calculate NMR shielding tensors, which are then converted to chemical shifts. nih.gov By performing these calculations for each conformer and then averaging the results based on their Boltzmann populations, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful method for structural elucidation.

IR Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of vibrational modes and their corresponding frequencies, which can be compared to an experimental IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

Note: These values are illustrative and based on typical ranges for similar functional groups. Accurate predictions require specific DFT calculations for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static properties of single molecules, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules in a condensed phase (liquid or solution). researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

For this compound, MD simulations can reveal important information about its liquid structure, such as radial distribution functions which describe the probability of finding another molecule at a certain distance. These simulations are also crucial for understanding intermolecular interactions, particularly hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another. The dynamics of hydrogen bond formation and breaking can be analyzed from the simulation trajectory. nih.gov

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations represent a sophisticated approach where the solute molecule (this compound) is treated with quantum mechanics, while the surrounding solvent is treated with a classical force field. aip.org This method allows for an accurate description of the solute's electronic polarization in response to the fluctuating solvent environment.

Synthetic Utility and Chemical Transformations

N-(2,2,2-Trifluoroethyl)formamide as a Versatile Synthetic Building Block

The structure of this compound, which combines a reactive formamide (B127407) group with a trifluoroethyl moiety, makes it a valuable component in various synthetic strategies. The presence of the electron-withdrawing trifluoromethyl group influences the reactivity of the adjacent ethylamine (B1201723) fragment, offering unique synthetic possibilities.

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

While direct, specific examples of this compound being used to synthesize a wide array of nitrogen-containing heterocycles are not extensively documented in readily available literature, the general reactivity of formamides suggests its potential in this area. nih.govnih.govclockss.orgd-nb.info Formamides are known precursors for various heterocyclic systems through cyclization reactions. For instance, N-substituted formamides can undergo dehydrative cyclization to form heterocycles like oxazolines and oxazines. The trifluoroethyl group in this compound could be leveraged to introduce this fluorinated motif into heterocyclic scaffolds, a common strategy for enhancing the biological activity of molecules. nih.gov

Role in the Synthesis of Formamidines

This compound serves as a precursor for the synthesis of formamidines, which are important structural motifs in medicinal chemistry. Research has demonstrated the preparation of N-fluoroethyl-substituted (imidazolylphenyl)formamidine derivatives. In these syntheses, the corresponding trifluoroethyl-substituted thioureas are desulfurized using reagents like Raney nickel to yield the desired formamidines. peptide.com This transformation highlights the utility of the N-(2,2,2-trifluoroethyl)amine backbone, derivable from the formamide, in constructing these bioactive compounds. The resulting formamidines have been studied for their affinity at H2 receptors, indicating the importance of the trifluoroethyl substitution in modulating biological activity. peptide.com

Application as a Formyl Amino-Protecting Group in Peptide Synthesis

The formyl group is a recognized protecting group for amines in peptide synthesis. acs.orggoogle.comgoogle.com While less common than Boc or Fmoc protecting groups, the N-formyl group offers an alternative protection strategy. nih.govd-nb.infouwec.edunih.govlibretexts.orgmasterorganicchemistry.com The removal of the formyl group can be achieved under specific conditions, such as with hydrazine (B178648) or hydroxylamine (B1172632) hydrochloride, which allows for the selective deprotection of the N-terminus of a peptide. peptide.comgoogle.com The presence of the trifluoroethyl group on the formamide nitrogen in this compound could potentially influence the stability and cleavage conditions of the formyl protecting group, although specific studies detailing these effects are not widely reported.

Chemical Transformations and Functional Group Interconversions of the Trifluoroethyl Moiety

Detailed studies specifically focusing on the chemical transformations and functional group interconversions of the trifluoroethyl moiety within the this compound molecule are not extensively available in the reviewed literature. The high strength of the carbon-fluorine bonds in the trifluoromethyl group generally renders it chemically inert under many reaction conditions.

However, general reactions of amides can be considered. For instance, amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org Applying this to this compound would likely yield N-methyl-2,2,2-trifluoroethylamine. Additionally, hydrolysis of the amide bond under acidic or basic conditions would lead to 2,2,2-trifluoroethylamine (B1214592) and formic acid. libretexts.org Dehydration of the primary amide using reagents like phosphorus pentoxide can yield nitriles, though this is not applicable to this N-substituted formamide. libretexts.org It is important to note that these are general reactions of amides, and specific studies on this compound are needed for confirmation.

Contribution to the Synthesis of Fluorine-Containing Bioactive Molecules and Intermediates

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoroethyl group is a key pharmacophore, and this compound and its derivatives serve as important intermediates in the synthesis of various bioactive compounds.

Intermediate in Pharmaceutical and Agrochemical Synthesis Research

The N-(2,2,2-trifluoroethyl) moiety is a crucial component in several commercialized and investigational drugs and agrochemicals.

Pharmaceuticals:

A key intermediate containing the trifluoroethoxy group, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate, is utilized in the synthesis of Silodosin . chemicalbook.comepo.orgepo.org Silodosin is an α1A-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. chemicalbook.com The synthesis of this intermediate often involves the reaction of a corresponding alcohol with methanesulfonyl chloride. epo.orgepo.org While not a direct reaction of this compound, the prevalence of the trifluoroethoxy group highlights the importance of trifluoroethyl-containing building blocks in pharmaceutical synthesis.

| Drug | Therapeutic Area | Intermediate Containing Trifluoroethyl Moiety |

| Silodosin | Benign Prostatic Hyperplasia | 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate |

Agrochemicals:

In the field of agrochemicals, a closely related compound, 2-amino-N-(2,2,2-trifluoroethyl)acetamide , is a key intermediate in the synthesis of the insecticide Fluralaner . chemicalbook.com Fluralaner is a broad-spectrum insecticide and acaricide. The synthesis of this intermediate can be achieved through the amidation of protected glycine (B1666218) with trifluoroethylamine, followed by deprotection. chemicalbook.com

Furthermore, a series of novel N-(2,2,2)-trifluoroethylpyrazole derivatives have been synthesized and shown to exhibit significant herbicidal activity. acs.orgnih.govchemicalbook.comresearchgate.net These compounds are typically prepared through multi-step syntheses where the trifluoroethyl group is introduced early in the synthetic sequence. researchgate.net The bioassay results of these pyrazole (B372694) derivatives indicate their potential as effective herbicides against both dicotyledonous and monocotyledonous weeds. acs.orgnih.govchemicalbook.com

| Agrochemical | Type | Intermediate/Precursor Moiety |

| Fluralaner | Insecticide/Acaricide | 2-amino-N-(2,2,2-trifluoroethyl)acetamide |

| N-(2,2,2)-trifluoroethylpyrazole derivatives | Herbicide | N-(2,2,2)-trifluoroethyl group |

Participation in Established Organic Reactions (e.g., Vilsmeier Formylation)

The synthetic utility of a chemical compound is greatly defined by its ability to participate in well-established organic reactions, leading to the formation of new chemical entities. This section explores the role of this compound in such chemical transformations, with a particular focus on the Vilsmeier-Haack reaction, a cornerstone of formylation chemistry.

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically involves the use of a substituted formamide, such as N,N-dimethylformamide (DMF) or N-methylformanilide, in the presence of a phosphorus oxychloride (POCl₃) or a similar halogenating agent. This combination generates a highly electrophilic species known as the Vilsmeier reagent, which is a chloroiminium ion. This reagent is then attacked by the electron-rich substrate, and subsequent hydrolysis of the resulting iminium salt furnishes the corresponding aldehyde.

The general mechanism of the Vilsmeier-Haack reaction is outlined below:

Formation of the Vilsmeier Reagent: The substituted formamide reacts with phosphorus oxychloride to form the electrophilic chloroiminium ion.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the Vilsmeier reagent, forming a new carbon-carbon bond and an iminium ion intermediate.

Hydrolysis: The reaction mixture is treated with water to hydrolyze the iminium ion, yielding the final aldehyde product.

Despite the prevalence of the Vilsmeier-Haack reaction in organic synthesis for the introduction of a formyl group, a thorough review of the available scientific literature does not provide specific examples of this compound being utilized as the formamide component in this particular named reaction. The established protocols predominantly feature other N-substituted formamides.

While direct participation in the Vilsmeier-Haack reaction is not documented, the broader class of formamides and related compounds are known to be versatile reagents in various other organic transformations. For instance, the closely related compound, 2,2,2-trifluoroethyl formate (B1220265), has been demonstrated to be an effective reagent for the formylation of amines, alcohols, and N-hydroxylamines. acs.orgorganic-chemistry.org This reagent provides high yields of the corresponding formylated products under various reaction conditions. organic-chemistry.org

The reactivity of this compound in other established organic reactions remains an area with limited documentation in the surveyed literature. However, the presence of the trifluoroethyl group suggests potential for unique reactivity. For example, molecules containing the N-2,2,2-trifluoroethylisatin moiety have been shown to participate in cycloaddition reactions, highlighting the influence of the trifluoroethyl group on the reactivity of the parent molecule.

The following table provides a general overview of the Vilsmeier-Haack reaction with commonly used formamides.

Table 1: General Vilsmeier-Haack Reaction Parameters

| Formylating Agent | Activating Agent | Typical Substrate | Product |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | POCl₃, SOCl₂ | Electron-rich arenes (e.g., Anisole, N,N-Dimethylaniline) | Aryl aldehyde |

| N-Methylformanilide | POCl₃ | Electron-rich arenes (e.g., Anthracene) | Aryl aldehyde |

It is important to note that the absence of published data for this compound in the Vilsmeier-Haack reaction does not definitively preclude its potential for such reactivity. Further research would be required to explore its viability as a formylating agent in this and other established organic reactions.

Future Research Directions and Methodological Innovations

Development of Novel and Sustainable Synthetic Methodologies for N-(2,2,2-Trifluoroethyl)formamide

The future synthesis of this compound will increasingly focus on green and sustainable methods, moving away from traditional reagents towards more environmentally benign and atom-economical processes. A primary area of development will be the utilization of carbon dioxide (CO₂) as a C1 feedstock. pku.edu.cnpku.edu.cn Research is anticipated to adapt existing catalytic systems for the N-formylation of amines using CO₂ and a reducing agent, such as H₂, to the specific synthesis of this compound from 2,2,2-trifluoroethylamine (B1214592). pku.edu.cnrsc.org

Key research thrusts will include:

Heterogeneous Catalysis: The development of robust and recyclable solid catalysts, such as supported metal nanoparticles or metal-organic frameworks (MOFs), will be crucial. nih.govnih.gov For instance, systems like Ru/MFM-300(Cr) have been shown to be effective for the direct synthesis of other N-formamides by coupling reductive amination with CO₂ fixation. nih.gov Future work will likely explore adapting such multifunctional catalysts for the direct synthesis of the title compound.

Alternative Energy Sources: Investigation into photo- and electrocatalytic methods will provide pathways to conduct the synthesis under milder conditions, reducing the energy input and environmental footprint.

CO₂-Derived Formamide (B127407) Valorization: An alternative green route involves the use of CO₂-derived formamides in alcoholysis reactions catalyzed by solid bases, such as CaO/MgO, to produce other valuable chemicals. mdpi.comresearchgate.net This concept could be inverted to develop catalytic systems for the direct formylation of 2,2,2-trifluoroethylamine.

Hydrothermal Synthesis: Inspired by the direct synthesis of formamide from CO₂ and H₂O under mild hydrothermal conditions using catalysts like nickel-iron nitride, future studies may explore similar geological-mimicking conditions for this compound. nih.govacs.org

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Method | Key Features | Potential Catalysts | Anticipated Advantages | Research Focus |

|---|---|---|---|---|

| Direct CO₂ Hydrogenation | Uses CO₂ and H₂ with 2,2,2-trifluoroethylamine | Noble metals (Ru, Ir), Non-noble metals (Cu, Fe), Organocatalysts pku.edu.cn | CO₂ utilization, high atom economy | Catalyst selectivity and efficiency for the specific substrate |

| Heterogeneous Catalysis | Solid, reusable catalysts | Supported CaO, Metal-Organic Frameworks (MOFs) nih.govmdpi.com | Ease of separation, catalyst recyclability, process intensification | Design of robust catalysts with high activity and stability |

| Hydrothermal Synthesis | Uses CO₂ and H₂O under elevated temperature/pressure | Ni-Fe nitrides nih.govacs.org | Use of water as a hydrogen source, potential for biomass integration | Adapting conditions for N-substituted formamide synthesis |

Exploration of Undiscovered Reactivity Profiles and Catalytic Applications

The trifluoroethyl moiety significantly influences the electronic nature of the amide bond, suggesting that this compound possesses a unique reactivity profile yet to be fully explored. Future investigations will likely uncover novel transformations and applications.

Precursor to Trifluoroethylated Building Blocks: A major future application will be its use as a precursor to other valuable synthons. The controlled hydrogenation of formamides can lead to either N-methylamines (via C-O cleavage) or the parent amine and methanol (B129727) (via C-N cleavage), with selectivity controlled by additives like bases. frontiersin.org This suggests this compound could be a tunable precursor for either N-methyl-2,2,2-trifluoroethylamine or for the controlled release of 2,2,2-trifluoroethylamine, a crucial component in many pharmaceuticals and agrochemicals. acs.orgrsc.org

Multicomponent Reactions: Formamides can serve as carbonyl precursors in reactions like the Passerini three-component reaction to generate libraries of α-acyloxycarboxamides. rsc.org Exploring the utility of this compound in such reactions could provide rapid access to complex molecules containing the trifluoroethyl motif.

Catalytic Activity: Formamides themselves can act as organocatalysts in nucleophilic substitution reactions. acs.orgresearchgate.net Future research could investigate the catalytic potential of this compound, where the electron-withdrawing trifluoroethyl group could modulate the properties of the key catalytic intermediates.

Iminyl Radical Chemistry: The generation of iminyl radicals from formamides is a powerful tool for C-N bond formation. Future studies will likely explore the generation and reactivity of the N-(2,2,2-trifluoroethyl)formimidoyl radical for novel cyclization and addition reactions.

Integration of Advanced Characterization Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and discovering new reactivity. The integration of advanced analytical and spectroscopic techniques will be indispensable.

In-Situ Spectroscopy: The use of in-situ NMR, FT-IR, and Raman spectroscopy will allow for real-time monitoring of the synthesis and subsequent reactions of this compound. researchgate.net This will enable the identification of transient intermediates and provide crucial kinetic data, as has been done for understanding formamide-catalyzed substitutions and phase transformations in co-crystals. researchgate.netnih.gov

Isotopic Labeling Studies: Experiments using isotopes (e.g., ¹³C, ¹⁵N, ²H) will be critical for elucidating bond-forming and bond-breaking steps in both the synthesis of the molecule (e.g., from ¹³CO₂) and its subsequent transformations.

Advanced Diffraction Techniques: For reactions involving solid-state catalysts or crystalline products, techniques like synchrotron X-ray powder diffraction can reveal detailed structural information about host-guest interactions and active catalytic sites, as demonstrated in MOF-catalyzed formamide synthesis. nih.gov

Expansion of Synthetic Applications in Complex Molecular Architecture Development

The true value of a building block is demonstrated by its utility in the synthesis of complex, high-value molecules. This compound is poised to become a key player in this arena, primarily as a precursor to other reactive intermediates.

Pharmaceutical and Agrochemical Scaffolds: The trifluoroethyl amine moiety is a bioisostere of the amide bond and is found in potent drug candidates. rsc.org Future work will focus on converting this compound into key intermediates, such as N-(1-ethoxy-2,2,2-trifluoroethyl)anilines, for the synthesis of complex α-substituted trifluoroethyl amines. rsc.org Similarly, it could serve as a starting material for insecticides like fluralaner, which contains a related structural motif. chemicalbook.com

Fluorinated Heterocycles: The reactivity of N-2,2,2-trifluoroethylisatin ketimines, derived from the corresponding amine, in asymmetric [3+2] cycloadditions to form complex spiro-oxindoles demonstrates the immense potential of this class of compounds. nih.gov A significant future direction will be the development of methods to convert this compound into a wider range of N-(2,2,2-trifluoroethyl)imines and related 1,3-dipoles for the construction of novel, fluorinated heterocyclic systems.

Table 2: Potential Complex Synthesis Applications

| Target Molecular Class | Synthetic Role of this compound | Example of Application Area | Relevant Finding |

|---|---|---|---|

| α-Substituted Trifluoroethyl Amines | Precursor to trifluoroethyl amine or related imines | Pharmaceuticals (e.g., Cathepsin K inhibitors) rsc.org | Trifluoroethyl amines act as valuable amide bioisosteres. rsc.org |

| Spiro-fused Heterocycles | Precursor to N-trifluoroethylated reactive intermediates (e.g., ketimines) | Medicinal Chemistry nih.gov | N-2,2,2-trifluoroethylisatin ketimines are effective in asymmetric cycloadditions. nih.gov |

| α-Acyloxycarboxamides | Direct reactant in multicomponent reactions | Diversity-oriented synthesis, compound libraries | N-formamides can act as carbonyl surrogates in Passerini reactions. rsc.org |

| Fluorinated Agrochemicals | Starting material for key amine intermediates | Veterinary insecticides chemicalbook.com | 2-amino-N-(2,2,2-trifluoroethyl) acetamide (B32628) is a key intermediate for fluralaner. chemicalbook.com |

Computational Design and Prediction of Novel Formamide Derivatives and their Reactivity

Computational chemistry will be a driving force in accelerating research into this compound and its derivatives.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations will continue to be employed to map out reaction energy profiles for the synthesis and reactivity of this compound. This will help rationalize observed outcomes, such as the divergent reactivity seen in related ynamide systems, and predict the feasibility of new transformations. researchgate.net

Predictive Modeling: As demonstrated in studies of other formamides, computational methods can correlate electronic properties (like Lewis basicity and dipole moment) and steric parameters with catalytic activity. acs.orgresearchgate.net This approach will be used to predict the catalytic potential of this compound and to design novel derivatives with enhanced or specific reactivity.

Virtual Screening: Computational tools will enable the in-silico design of a vast library of derivatives of this compound. By calculating key molecular descriptors, it will be possible to screen for candidates with desirable properties, such as specific reactivity, stability, or potential biological activity, thereby guiding and prioritizing synthetic efforts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,2,2-Trifluoroethyl)formamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis involving nucleophilic substitution or condensation reactions. For example, reacting 2,2,2-trifluoroethylamine with formic acid derivatives under controlled conditions. Key parameters include solvent selection (e.g., dichloromethane or heptane), base catalysts (e.g., potassium carbonate), and temperature (typically 50–100°C) to minimize side reactions .

- Critical Analysis : Yield optimization requires precise stoichiometry and exclusion of moisture. Impurities often arise from incomplete substitution or hydrolysis; ion chromatography (≥99% purity) is recommended for post-synthesis assessment .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodology : Combine X-ray crystallography and NMR spectroscopy. Low-temperature crystallization resolves the planar amide group and trifluoroethyl conformation, while / NMR identifies electronic environments (e.g., formyl proton deshielding due to fluorine’s inductive effects) .

- Data Interpretation : Crystallographic data (e.g., bond angles, torsion) confirm steric effects of the trifluoroethyl group, while NMR coupling constants reveal rotational barriers .

Q. What purification techniques ensure high-purity this compound for pharmacological studies?

- Methodology : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from aprotic solvents (e.g., THF). Ion chromatography is critical for detecting anionic impurities (e.g., unreacted trifluoroethylamine) .

- Validation : Purity >99% is achievable, as confirmed by HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing trifluoroethyl group increases the electrophilicity of the adjacent carbonyl carbon, enhancing susceptibility to nucleophilic attack. Computational studies (DFT) show reduced energy barriers for SN2 pathways compared to non-fluorinated analogs .

- Experimental Evidence : Reactions with amines or thiols proceed faster under mild conditions (room temperature, polar solvents) .

Q. What computational models predict the pharmacokinetic behavior of this compound?

- Methodology : Apply molecular docking (e.g., AutoDock Vina) and MD simulations to assess membrane permeability and protein binding. The trifluoroethyl group improves lipophilicity (logP ~1.2), favoring blood-brain barrier penetration .

- Validation : Compare in silico ADMET predictions with in vitro assays (e.g., Caco-2 cell permeability) .

Q. How does this compound’s stability vary under acidic vs. basic conditions?

- Degradation Pathways : Under acidic conditions (pH <3), hydrolysis of the formamide group yields 2,2,2-trifluoroethylamine and formic acid. Basic conditions (pH >10) promote deprotonation, leading to slower degradation.

- Kinetic Analysis : Use NMR to track degradation rates. Half-life at pH 2: ~2 hours; pH 12: >24 hours .

Comparative Analysis

Q. How do structural analogs of this compound differ in biological activity?

- Case Study : Compare with N-(trifluoromethyl)formamide and N-(2-fluoroethyl)formamide.

| Compound | Lipophilicity (logP) | Metabolic Stability (t₁/₂, liver microsomes) |

|---|---|---|

| This compound | 1.2 | 45 min |

| N-(Trifluoromethyl)formamide | 0.8 | 30 min |

| N-(2-Fluoroethyl)formamide | 0.5 | 15 min |

- Conclusion : Increased fluorine substitution enhances lipophilicity but may reduce metabolic stability due to oxidative defluorination .

Data Contradictions and Resolution

- Evidence Conflict : Some studies suggest trifluoroethyl groups enhance stability , while others note susceptibility to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.